GSK2606414 is a highly potent, orally bioavailable, and brain-penetrant ATP-competitive inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), exhibiting an IC50 of 0.4 nM[1]. As a first-in-class tool compound, it is widely procured for its ability to completely shut down the PERK-dependent arm of the Unfolded Protein Response (UPR). Unlike downstream modulators that only partially restore translation, GSK2606414 provides absolute upstream kinase blockade, making it the definitive baseline material for acute endoplasmic reticulum (ER) stress assays, neurodegeneration models requiring high blood-brain barrier (BBB) penetration, and oncology research targeting tumor hypoxia adaptations [1]. Its well-documented pharmacokinetic profile and established formulation protocols ensure highly reproducible in vivo dosing.
Substituting GSK2606414 with downstream Integrated Stress Response (ISR) modulators like ISRIB or generic kinase inhibitors fundamentally alters experimental outcomes. While ISRIB acts downstream to reverse eIF2α phosphorylation effects and only partially restores global protein synthesis (~70%), GSK2606414 binds directly to the PERK kinase domain, preventing autophosphorylation and achieving near-complete (~100%) translation restoration [1]. Procurement of GSK2606414 is mandatory when an assay requires total ablation of PERK signaling rather than partial downstream rescue. Furthermore, unlike generic kinase inhibitors, GSK2606414 possesses a highly specific off-target profile—most notably its potent inhibition of RIPK1—which requires precise material selection to avoid confounding data in apoptosis and necroptosis models [2].
In comparative models of ER stress, GSK2606414 completely inhibits tunicamycin-induced CHOP induction and restores global protein synthesis rates to approximately 100% of control levels. In contrast, the downstream modulator ISRIB only partially reduces CHOP expression and restores protein synthesis to about 70%[1].
| Evidence Dimension | Global protein synthesis restoration post-ER stress |
| Target Compound Data | ~100% restoration (GSK2606414) |
| Comparator Or Baseline | ~70% restoration (ISRIB) |
| Quantified Difference | 30% greater translational derepression with GSK2606414 |
| Conditions | Tunicamycin-induced ER stress models |
Buyers must select GSK2606414 when complete upstream ablation of the PERK pathway is required, whereas ISRIB is suited for partial rescue to avoid secretory tissue toxicity.
While highly selective against other eIF2α kinases, GSK2606414 acts as a potent type II inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). Studies demonstrate that GSK2606414 inhibits RIPK1 with an IC50 in the low nanomolar range, comparable to its primary target PERK, effectively blocking TNF-mediated necroptosis in cellular assays [1].
| Evidence Dimension | RIPK1 Kinase Inhibition (IC50) |
| Target Compound Data | Low nanomolar range (GSK2606414) |
| Comparator Or Baseline | >1000 nM (Standard generic PERK inhibitors lacking the pyrrolopyrimidine scaffold) |
| Quantified Difference | Dual PERK/RIPK1 inhibition profile specific to GSK2606414 and its close analog GSK2656157 |
| Conditions | TNF-stimulated immortalized MEFs / cell-free kinase assays |
Procurement teams and assay designers must account for this dual PERK/RIPK1 inhibition profile to prevent irreproducible or confounded cell survival data in necroptosis models.
GSK2606414 exhibits specific solubility requirements for in vivo administration. It achieves a clear, stable solution at concentrations ≥ 2.5 mg/mL when formulated in a specific co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Alternatively, it can be formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80 for oral gavage up to 50 mg/kg .
| Evidence Dimension | Formulation Solubility |
| Target Compound Data | ≥ 2.5 mg/mL clear solution (GSK2606414) |
| Comparator Or Baseline | < 0.1 mg/mL (Unformulated aqueous baseline) |
| Quantified Difference | >25-fold increase in solubility using the optimized PEG300/Tween 80 vehicle |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at room temperature |
Utilizing these validated co-solvent formulation protocols prevents compound precipitation, ensuring reproducible pharmacokinetics and reliable material handling for animal studies.
GSK2606414 demonstrates an IC50 of 0.4 nM for PERK while maintaining strict selectivity against related eukaryotic initiation factor 2-alpha (eIF2α) kinases. It exhibits >100-fold to >385-fold selectivity over PKR (EIF2AK2), HRI (EIF2AK1), and GCN2, ensuring that observed stress responses are exclusively PERK-mediated [1].
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | 0.4 nM (PERK) |
| Comparator Or Baseline | >154 nM to >400 nM (PKR, HRI, GCN2) |
| Quantified Difference | >385-fold selectivity margin for PERK over other eIF2α kinases |
| Conditions | Cell-free ATP-competitive kinase assay ([ATP] = 5 µM) |
This extreme selectivity allows buyers to confidently isolate the PERK branch of the UPR without confounding cross-reactivity from amino acid starvation (GCN2) or viral infection (PKR) pathways.
Selected over downstream modulators like ISRIB due to its high blood-brain barrier penetration and capacity for complete PERK blockade, making it the required choice for studying the acute role of the UPR in prion or tau-mediated mouse models [1].
Procured as the gold-standard upstream off-switch for PERK in tunicamycin- or thapsigargin-induced ER stress models, providing 100% translation restoration in contrast to the partial effects of downstream ISR modulators [1].
Utilized in specialized oncology and immunology models where simultaneous blockade of ER stress-induced translation and RIPK1-mediated necroptosis is experimentally desired, leveraging its specific off-target profile [2].
Formulated in optimized PEG300/Tween 80 vehicles for oral administration to evaluate the dependency of hypoxic solid tumors on PERK-mediated survival pathways, relying on its established in vivo processability [3].